3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide
Description
3,4-Diethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic small molecule featuring a benzamide scaffold substituted with ethoxy groups at the 3- and 4-positions, linked to a 2-oxoindolin-5-yl moiety. This compound belongs to a class of kinase inhibitors targeting enzymes like Tousled-like kinase 2 (TLK2), which are implicated in DNA repair and cancer progression .
Properties
IUPAC Name |
3,4-diethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-16-8-5-12(10-17(16)25-4-2)19(23)20-14-6-7-15-13(9-14)11-18(22)21-15/h5-10H,3-4,11H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMWIGWODVYGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-oxoindoline derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its effects on cancer cells and other biological systems .
Comparison with Similar Compounds
The following analysis compares 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, synthetic methods, and pharmacological profiles.
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃): Ethoxy and methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability compared to electron-withdrawing groups (e.g., CN).
- Spectral Data : The carbonyl (C=O) resonance in ¹³C NMR for benzamide derivatives appears at δ ~169–176, with aromatic carbons in the δ 112–136 range.
Pharmacokinetic and Toxicity Profiles
- Metabolism : Ethoxy groups may undergo slower hepatic demethylation compared to methoxy, prolonging half-life but increasing risk of off-target effects.
- Cytotoxicity : Thiophene- and imidazole-containing analogs (e.g., compounds 119–124 in ) demonstrate higher cytotoxicity (e.g., IC₅₀ < 1 µM in cancer cells) but lower selectivity than simpler benzamides.
Biological Activity
3,4-Diethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Structural Overview
The compound features a benzamide structure with two ethoxy groups and an oxoindole moiety. Its chemical formula is , indicating the presence of nitrogen and oxygen heteroatoms that may contribute to its biological properties.
Research has indicated that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : The compound's structure suggests potential antioxidant capabilities. Studies have shown that derivatives can inhibit lipid peroxidation, which is crucial for preventing oxidative stress in cells .
- Anti-inflammatory Effects : In vitro assays demonstrate that certain benzamide derivatives can inhibit lipoxygenase (LOX) activity, which plays a significant role in inflammatory processes. Compounds structurally related to this compound have shown IC50 values ranging from 28 μM to 42 μM against LOX .
1. Antioxidant Properties
Table 1 summarizes the antioxidant activities of various derivatives related to this compound:
| Compound | Lipid Peroxidation Inhibition (%) | IC50 (μM) |
|---|---|---|
| 2a | 91 | 41 |
| 2b | 86.5 | 60 |
| 2c | 89 | Not specified |
| 4c | Highest among tested | 41 |
These results indicate that structural modifications can significantly influence antioxidant efficacy.
2. Anti-inflammatory Activity
The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model. The results indicated that the compound could reduce inflammation effectively:
| Compound | Edema Reduction (%) | Reference Drug (Indomethacin) |
|---|---|---|
| 4c | 42 | 60 |
| 4a | 35 | - |
This data suggests that while effective, the compound's anti-inflammatory activity may be less potent than established NSAIDs.
Case Studies and Research Findings
Recent studies have highlighted the importance of the oxoindole moiety in enhancing biological activity. For example:
- Study on Lipoxygenase Inhibition : A derivative with a similar structure exhibited significant inhibition against LOX with an IC50 value of approximately 41 μM, making it a promising candidate for anti-inflammatory drug development .
- Antioxidant Studies : Compounds derived from benzamides have shown varied antioxidant activities, with some achieving over 90% inhibition in lipid peroxidation assays. This suggests that modifications in substituents can lead to compounds with desirable pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
